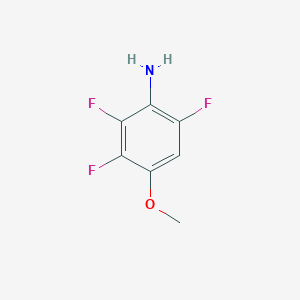

2,3,6-Trifluoro-4-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

155020-54-5 |

|---|---|

Molecular Formula |

C7H6F3NO |

Molecular Weight |

177.12 g/mol |

IUPAC Name |

2,3,6-trifluoro-4-methoxyaniline |

InChI |

InChI=1S/C7H6F3NO/c1-12-4-2-3(8)7(11)6(10)5(4)9/h2H,11H2,1H3 |

InChI Key |

LSVBONDVSSTIBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1F)F)N)F |

Origin of Product |

United States |

The Ascendancy of Fluorinated Aromatic Amines in Advanced Organic Synthesis

Fluorinated aromatic amines are organic compounds that contain one or more fluorine atoms attached to an aromatic ring, which also bears an amino group. The incorporation of fluorine into aromatic amines has a profound impact on their chemical and physical properties, making them highly valuable in several areas of modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.

The significance of these compounds stems from the unique attributes of the fluorine atom. As the most electronegative element, fluorine's presence in a molecule can dramatically alter its electronic environment. This can lead to changes in acidity, basicity, and reactivity of nearby functional groups. For instance, the introduction of fluorine atoms can lower the basicity of the aniline (B41778) nitrogen, a property that can be fine-tuned to optimize the pharmacokinetic profile of a drug candidate.

Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional metabolic stability to molecules containing it. This is a crucial advantage in drug design, as it can prevent the rapid breakdown of a drug in the body, thereby prolonging its therapeutic effect. The substitution of hydrogen with fluorine can also enhance a molecule's lipophilicity, which influences its ability to cross cell membranes and interact with biological targets.

The strategic placement of fluorine atoms can also introduce conformational constraints and alter the steric profile of a molecule, enabling more specific interactions with enzymes and receptors. This level of control is essential for designing highly selective drugs with minimal off-target effects.

Situating 2,3,6 Trifluoro 4 Methoxyaniline in the Landscape of Fluorine and Aniline Chemistry Research

2,3,6-Trifluoro-4-methoxyaniline, with its distinct substitution pattern of three fluorine atoms and a methoxy (B1213986) group on the aniline (B41778) ring, is a prime example of a highly functionalized building block. Its structure is a confluence of the research streams of fluorine chemistry and aniline chemistry, each a major field in its own right.

Aniline and its derivatives are fundamental components in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. slideshare.net The study of their reactions, such as acylation, alkylation, and diazotization, forms a cornerstone of organic chemistry. The addition of multiple fluorine atoms to the aniline core, as seen in this compound, introduces a new layer of complexity and opportunity. The electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of the aromatic ring and the amino group, making it a unique substrate for further chemical transformations.

Research into compounds like this compound is driven by the need for novel scaffolds in drug discovery and materials science. The specific arrangement of its substituents—the trifluorinated pattern combined with the electron-donating methoxy group—creates a unique electronic and steric environment. This makes it a valuable intermediate for the synthesis of complex molecules where precise control over properties is paramount.

A notable application of this compound is its use as a reactant in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in a reaction with di-tert-butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) to form a protected aniline derivative. google.com This reaction highlights its role as a key intermediate in multi-step synthetic pathways aimed at producing biologically active molecules. google.com

Research Directions in Multifluorinated Methoxy Aniline Systems

Established Synthetic Routes to this compound

Established methods for the synthesis of this compound often involve multi-step processes that rely on the sequential introduction of functional groups. These routes include nucleophilic aromatic substitution, reduction of a nitro precursor, and halogenation followed by amination.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted anilines. This strategy involves the reaction of a highly electron-deficient aromatic ring with a nucleophile, such as an amine. The presence of electron-withdrawing groups on the aromatic ring is crucial for the success of SNAr reactions.

A greener and more efficient methodology for nucleophilic aromatic substitution has been developed using polyethylene (B3416737) glycol (PEG-400) as a solvent. This method allows for the synthesis of amino-substituted heterobicyclic compounds in good yields (70-99%) within a short reaction time (5 minutes). The use of PEG-400, a biodegradable and non-toxic solvent, makes this an environmentally sound approach. nih.gov

Reduction of Nitro Precursors

The reduction of aromatic nitro compounds is a widely used method for the preparation of anilines. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient approach.

A one-step synthesis of p-methoxyaniline compounds has been developed through the hydrogenation and transposition of nitrobenzene (B124822) compounds dissolved in methanol (B129727) with sulfuric acid as a hydrogenation passivator. google.com This method offers the advantage of using inexpensive and readily available starting materials, simple operation, and low synthesis cost, making it suitable for industrial production. google.com A metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) has also been successfully performed under continuous-flow conditions, yielding high conversions and clean products often without the need for further purification. beilstein-journals.org

Halogenation and Subsequent Amination Pathways

Another established route involves the halogenation of an aromatic precursor followed by amination. This multi-step process allows for the regioselective introduction of the amino group.

For instance, a method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) involves the bromination of 4-trifluoro-methoxyaniline in water as a solvent. google.com This process can be optimized by using an inert grinding medium and hydrogen peroxide, leading to high purity and yield (97.5–99.1%). google.com The reaction mother liquor can be recycled, minimizing waste. google.com

Catalytic Approaches to Fluorinated Aniline Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of anilines. These reactions involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

A notable development in this area is the palladium-catalyzed arylation of fluoroalkylamines with aryl bromides and chlorides. nih.govacs.orgnih.gov These reactions can be conducted with low catalyst loadings (<0.50 mol %) and tolerate various functional groups. nih.govacs.orgnih.gov The use of a weaker base like potassium phenoxide (KOPh) has been shown to be effective, and the turnover-limiting step is often the reductive elimination to form the C–N bond. nih.govacs.orgnih.gov

| Catalyst System | Aryl Halide | Amine | Base | Yield |

| [Pd(allyl)Cl]₂ / AdBippyPhos | Aryl bromide/chloride | Fluoroalkylamine | KOPh | High |

| CpPd(cinnamyl) / Xantphos | p-tolylfluorosulfonate | Aniline | K₂CO₃ | 90% |

Copper-Mediated Amination Methodologies

Copper-mediated amination reactions provide an alternative to palladium-catalyzed methods and have been successfully applied to the synthesis of various anilines. These reactions can proceed through different mechanisms, including C-H amination.

An efficient copper(I)-mediated C-H amination reaction using oximes as amino donors has been developed for the direct introduction of an unprotected amino group to form primary anilines. rsc.org This method is compatible with a wide range of functional groups and heterocycles. rsc.org Another approach involves a copper-catalyzed oxalamide-directed ortho-C–H amination of anilines using air as the oxidant, which also demonstrates good functional group tolerance. acs.org Furthermore, a copper(I)-mediated fluoro-deamination method allows for the conversion of anilines to fluorinated aromatic products. nih.govresearchgate.net

| Copper Source | Amine Source | Oxidant | Key Feature |

| Cu(I) | Oximes | Internal (oxime) | Direct C-H amination |

| CuCl | Alkylamines | Air | Oxalamide-directed ortho-C-H amination |

| Cu(I) | - | - | Fluoro-deamination of anilines |

Enantioselective and Diastereoselective Synthetic Routes

While specific literature on the enantioselective or diastereoselective synthesis of this compound is not widely available, general strategies for introducing stereocenters into fluorinated amines provide a clear framework for how such a synthesis could be approached. The primary challenge lies in controlling the spatial orientation of atoms around a chiral center during the reaction.

A prominent strategy for the stereoselective synthesis of primary β-fluoroamines involves a combination of organocatalysis and the use of chiral auxiliaries. nih.govnih.gov This methodology offers precise control over the formation of two adjacent stereocenters. nih.gov A general protocol has been developed that achieves high diastereoselectivity (dr >20:1) through several key steps. nih.gov The process begins with the enantioselective α-fluorination of an aldehyde, which is then converted into an N-sulfinyl aldimine. The subsequent nucleophilic addition of an organometallic reagent to this imine, followed by the removal of the sulfinyl group, yields the desired primary β-fluoroamine with high stereopurity. nih.govnih.gov

This approach can be adapted to generate various stereoisomers by carefully selecting the chirality of the organocatalyst and the sulfinamide. nih.gov Further refinement of this strategy involves reducing the initially formed α-fluoroaldehyde to a stable β-fluoroalcohol, which serves as a versatile chiral intermediate. This alcohol can then be converted to a species suitable for nucleophilic substitution by an amine, affording chiral β-fluoroamines in excellent yield and enantioselectivity. nih.gov

| Step | Description | Purpose |

| 1. Organocatalytic α-Fluorination | An aldehyde is asymmetrically fluorinated using an organocatalyst and an electrophilic fluorine source (e.g., NFSI). | To create a chiral center with a fluorine atom in high enantiomeric excess. nih.gov |

| 2. Reduction to Fluoroalcohol | The resulting α-fluoroaldehyde is reduced to the corresponding β-fluoroalcohol. | To form a stable, bench-top intermediate that can be used in subsequent steps without racemization. nih.gov |

| 3. Conversion to Leaving Group | The hydroxyl group of the fluoroalcohol is converted into a good leaving group, such as a triflate. | To activate the molecule for nucleophilic substitution. nih.gov |

| 4. Nucleophilic Displacement | An amine is used to displace the leaving group via an SN2 reaction. | To introduce the amino group and form the final chiral β-fluoroamine. nih.gov |

This table outlines a general, validated approach for the enantioselective synthesis of chiral β-fluoroamines, which could be adapted for more complex targets.

Emerging Synthetic Techniques

Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient but also safer, more scalable, and environmentally benign. For the synthesis of fluorinated aromatic amines, techniques such as mechanochemistry, flow chemistry, and other sustainable protocols represent the forefront of this evolution.

Mechanochemical Synthesis of Fluorinated Aromatic Amines

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling) in the absence of or with minimal solvent, is a powerful tool in green chemistry. beilstein-journals.org This technique can accelerate reactions, improve yields, and eliminate the need for toxic, high-boiling solvents that are often required for aromatic fluorination. beilstein-journals.org

While a specific mechanochemical synthesis for this compound is not documented, related transformations highlight its potential. For instance, fluorinated imines have been synthesized with high to excellent yields by the manual grinding of fluorinated benzaldehydes with various anilines. These solvent-free reactions are often complete in as little as 15 minutes at room temperature, with yields comparable or superior to traditional solvent-based methods.

Furthermore, mechanochemistry has been successfully applied to solid-state aromatic nucleophilic fluorination, using potassium fluoride (B91410) (KF) as the fluorine source to efficiently produce N-heteroaryl fluorides. beilstein-journals.org This demonstrates the feasibility of C-F bond formation on aromatic systems under mechanochemical conditions, suggesting a viable pathway for the synthesis of fluorinated anilines.

Flow Chemistry and Process Optimization for Large-Scale Preparation

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for process optimization and large-scale manufacturing. nih.gov This approach enhances heat and mass transfer, improves safety when handling hazardous reagents, and allows for the seamless integration of multiple reaction and purification steps. nih.govchemistryviews.org For fluorine chemistry, which often involves highly reactive or toxic reagents like elemental fluorine or diethylaminosulfur trifluoride (DAST), flow reactors provide a much safer operating environment compared to batch processes. beilstein-journals.orgnih.gov

The principles of flow chemistry are directly applicable to the synthesis of fluorinated anilines. For example, a continuous-flow process for producing fluorinated amino acids has been developed, which proceeds without the need to isolate intermediates, making it suitable for large-scale production. chemistryviews.org Similarly, direct fluorination of aromatic compounds and other fluorination reactions have been successfully implemented in flow microreactors, achieving high efficiency and control. beilstein-journals.orgworktribe.com

While a dedicated flow synthesis for this compound has not been reported, the large-scale production of aniline itself is a highly optimized industrial process, often involving the hydrogenation of nitrobenzene. researchgate.netepa.gov The transfer of established batch syntheses for fluorinated anilines to continuous flow systems is a key area of development for improving efficiency, safety, and scalability. nih.gov

Sustainable and Atom-Economical Synthetic Protocols

The development of sustainable and atom-economical synthetic methods is a central goal in modern organic chemistry, aiming to reduce waste and environmental impact. numberanalytics.com For fluorinated anilines, this involves designing reactions that maximize the incorporation of atoms from the reactants into the final product and utilize environmentally benign reagents and conditions.

Several innovative strategies align with these principles:

Photocatalysis : Visible-light-mediated, transition-metal-free methods have been developed for the fluoroalkylation of anilines. These reactions proceed under mild conditions and represent a sustainable alternative to traditional methods that may require harsh reagents or metal catalysts.

Improved Sandmeyer Reactions : The classic Sandmeyer reaction, which converts anilines to aryl fluorides, has been modernized. A copper(I)-mediated fluoro-deamination has been developed that proceeds directly from anilines, offering a rapid, one-step method applicable to a diverse range of aromatic systems. acs.orgnih.gov This protocol avoids the need to isolate hazardous diazonium salt intermediates.

Advanced Fluorinating Reagents : Efforts are underway to replace hazardous fluorinating agents. For example, methods utilizing potassium fluoride (KF), a safe and inexpensive reagent, have been enhanced through hydrogen bonding phase-transfer catalysis to achieve enantioselective synthesis of β-fluoroamines. acs.org

Nucleophilic Aromatic Substitution (SNAr) : The SNAr reaction is a fundamental method for introducing fluorine or other nucleophiles onto an aromatic ring. Metal-free protocols for the para-selective thiolation of polyfluoroarenes have been developed that are high-yielding, scalable, and can even be performed under solvent-free ball-milling conditions, showcasing a sustainable approach. nih.govmdpi.com

| Sustainable Strategy | Key Advantage(s) | Relevant Compound Class |

| Visible-Light Photocatalysis | Transition-metal-free, mild reaction conditions. | Fluoroalkylated anilines |

| Modern Sandmeyer Reaction | One-step process from anilines, avoids isolating hazardous intermediates. acs.orgnih.gov | Aryl fluorides |

| Phase-Transfer Catalysis with KF | Uses a safe, low-cost fluoride source (KF) for asymmetric C-F bond formation. acs.org | β-fluoroamines |

| Solvent-Free SNAr | High-yielding, scalable, and avoids organic solvents through mechanochemistry. nih.gov | Polyfluoroaryl sulfides |

This table summarizes emerging sustainable strategies applicable to the synthesis of fluorinated aromatic compounds.

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group makes it a primary site for nucleophilic attack and other reactions.

The primary amine group of this compound is expected to readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atom. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of anilines suggests these transformations are feasible. The reaction conditions would likely involve a base to neutralize the acid byproduct in acylation, or control the degree of alkylation.

Table 1: Representative Acylation and Alkylation Reactions of Anilines

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | N-Arylacetamide | Presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) |

| Alkylation | Methyl iodide | N-Alkylaniline, N,N-Dialkylaniline | Base (e.g., K₂CO₃) to control alkylation level |

The reaction of primary amines with aldehydes or ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. masterorganicchemistry.comyoutube.com This condensation reaction is typically acid-catalyzed and reversible. lumenlearning.com Given its primary amine functionality, this compound can be expected to react with various carbonyl compounds to yield the corresponding imines. masterorganicchemistry.comorganic-chemistry.org The rate of imine formation is generally optimal at a pH of around 5. lumenlearning.com

Furthermore, the amine group serves as a versatile handle for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, anilines are common starting materials in the synthesis of quinolines and benzodiazepines. While specific examples utilizing this compound are not readily found, its structural similarity to other anilines used in these syntheses suggests its potential applicability in constructing such complex molecular frameworks.

The amine group of anilines can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including nitroso compounds, nitro compounds, or polymeric materials. For instance, oxidation of some substituted anilines can be achieved using reagents like hydrogen peroxide.

Conversely, while the amine group itself is already in a reduced state, other functional groups on the aromatic ring or in molecules where this aniline is incorporated might be subject to reduction. For example, if a nitro group were introduced onto the aromatic ring, it could be selectively reduced to an amine under various conditions, such as catalytic hydrogenation or using metals in acidic media.

Reactions of the Fluorinated Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents. The methoxy group is a strong electron-donating group and an activating ortho-, para-director for electrophilic aromatic substitution. The fluorine atoms, while also ortho-, para-directing, are electron-withdrawing by induction, thus deactivating the ring towards electrophilic attack. This creates a complex interplay that governs the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) is a key class of reactions for aromatic compounds. rsc.orgyoutube.com The outcome of EAS on this compound will be determined by the combined directing effects of the methoxy and fluorine substituents. The powerful activating and ortho-, para-directing methoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the positions ortho to the methoxy group are already substituted with fluorine atoms. Therefore, the most probable site for electrophilic attack would be the position para to the methoxy group, which is the C5 position. The fluorine atoms, being deactivating, would slow down the reaction rate compared to anisole (B1667542) itself. Computational methods can be employed to predict the most likely site of substitution by evaluating the stability of the intermediate carbocations. chemrxiv.orgnih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Expected Major Product | Rationale |

| Nitration (HNO₃/H₂SO₄) | 2,3,6-Trifluoro-4-methoxy-5-nitroaniline | The strong activating effect of the methoxy group directs the nitro group to the para position (C5). |

| Halogenation (e.g., Br₂/FeBr₃) | 5-Bromo-2,3,6-trifluoro-4-methoxyaniline | The methoxy group directs the bromine to the para position (C5). |

| Friedel-Crafts Acylation | Likely unreactive or low yield | The deactivating effect of the three fluorine atoms and the amine group (which can coordinate with the Lewis acid catalyst) would likely inhibit this reaction. youtube.com |

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for highly fluorinated and electron-deficient aromatic rings. libretexts.org The presence of multiple electron-withdrawing fluorine atoms on the benzene ring of this compound could activate it towards nucleophilic attack. Aryl halides with electron-withdrawing groups, particularly in the ortho and para positions to the leaving group, are susceptible to SNAr. lumenlearning.com In this molecule, the fluorine atoms themselves can act as leaving groups.

A strong nucleophile could potentially displace one of the fluorine atoms. The position most susceptible to attack would depend on the ability of the other substituents to stabilize the negative charge in the Meisenheimer intermediate. libretexts.org The fluorine at the C-2 or C-6 position, being ortho to the activating amine group and para/ortho to other fluorine atoms, are potential sites for substitution. However, detailed experimental studies would be required to confirm the feasibility and regioselectivity of SNAr reactions on this specific substrate.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound to participate in these reactions, it typically first needs to be converted into a suitable derivative, such as an aryl halide or triflate. The reactivity of the C-X bond (where X is a halogen or triflate) is central to the success of these coupling reactions. The general order of reactivity for halides in palladium-catalyzed couplings is I > Br > Cl > F. organic-chemistry.org

Suzuki Coupling

The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.org For a derivative of this compound, such as an iodo or bromo derivative, a Suzuki coupling would enable the formation of a new carbon-carbon bond, leading to the synthesis of complex biaryl structures. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. mdpi.com

Hypothetical Data Table for Suzuki Coupling of a Halogenated this compound Derivative

| Entry | Halide (X) | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | I | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | Br | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 78 |

| 3 | I | 3-Furylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 82 |

Heck Reaction

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. minia.edu.egyoutube.com A halogenated derivative of this compound could react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield substituted alkenes. wikipedia.org The reaction typically favors the formation of the trans isomer. mdpi.com

Hypothetical Data Table for Heck Reaction of a Halogenated this compound Derivative

| Entry | Halide (X) | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | I | Styrene | Pd(OAc)₂ | Et₃N | DMF | 75 |

| 2 | Br | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 |

| 3 | I | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 65 |

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnih.gov A halogenated derivative of this compound would be a suitable substrate for this reaction, leading to the formation of substituted alkynes. researchgate.netlibretexts.org The reaction is known for its mild conditions. researchgate.net

Hypothetical Data Table for Sonogashira Coupling of a Halogenated this compound Derivative

| Entry | Halide (X) | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | I | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 90 |

| 2 | Br | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 85 |

| 3 | I | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | CuI | DIPA | Toluene | 88 |

Influence of Fluorine and Methoxy Substituents on Reaction Kinetics and Selectivity

The rates and outcomes of the aforementioned coupling reactions are significantly influenced by the electronic and steric properties of the fluorine and methoxy substituents on the aniline ring.

The presence of multiple substituents on the aromatic ring creates steric hindrance, which can influence the regioselectivity of reactions. The fluorine atoms at positions 2 and 6, ortho to the amino group, and the fluorine at position 3, create a crowded environment. This steric bulk can hinder the approach of bulky reagents and catalysts. For instance, in a potential halogenation step to prepare the substrate for coupling reactions, the position of halogenation would be influenced by the steric accessibility of the available sites on the ring. The steric hindrance can also affect the rate of the coupling reaction itself, with more sterically hindered substrates often reacting more slowly.

Both the amino and methoxy groups are ortho, para-directing groups in electrophilic aromatic substitution reactions. minia.edu.eg This is due to their ability to stabilize the intermediate carbocation (arenium ion) through resonance. In the case of this compound, the only available position for substitution is C-5. Therefore, any electrophilic substitution reaction, such as halogenation to introduce a coupling handle, would be expected to occur at this position.

In the context of directed ortho-metalation, the amino and methoxy groups can act as directing groups, facilitating the deprotonation of an adjacent C-H bond by a strong base, followed by the introduction of a functional group. However, in this compound, the positions ortho to the methoxy group (C-3 and C-5) and the amino group (C-2 and C-6) are either already substituted with fluorine or are the only remaining reactive site (C-5). The strong electron-withdrawing effect of the fluorine atoms would also increase the acidity of the remaining C-H proton at the C-5 position, potentially facilitating its metalation.

Advanced Spectroscopic and Structural Characterization of 2,3,6 Trifluoro 4 Methoxyaniline and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. For a molecule like 2,3,6-Trifluoro-4-methoxyaniline, a multi-pronged NMR approach would be essential for its complete characterization.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation

A comprehensive NMR analysis of this compound would involve the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these provides a unique piece of the structural puzzle.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic proton, the methoxy (B1213986) group protons, and the amine protons. The aromatic proton would likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The methoxy group would present as a singlet, and the amine protons would also likely be a singlet, although its chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the attached fluorine and methoxy substituents. The carbon atoms bonded directly to fluorine would exhibit large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would be expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling constants between the fluorine atoms (F-F coupling) and between fluorine and hydrogen (H-F coupling) would be crucial for confirming the substitution pattern.

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (J, Hz) |

| ¹H (Aromatic) | 6.5 - 7.5 | ddd (doublet of doublet of doublets) | J(H-F) |

| ¹H (OCH₃) | ~3.9 | s (singlet) | - |

| ¹H (NH₂) | 3.5 - 5.0 | br s (broad singlet) | - |

| ¹³C (C-N) | 135 - 145 | d (doublet) | J(C-F) |

| ¹³C (C-F) | 140 - 160 | d (doublet) | ¹J(C-F) |

| ¹³C (C-O) | 145 - 155 | d (doublet) | J(C-F) |

| ¹³C (C-H) | 95 - 105 | d (doublet) | J(C-F) |

| ¹³C (OCH₃) | ~56 | q (quartet) | J(C-H) |

| ¹⁹F | -110 to -150 | m (multiplet) | J(F-F), J(F-H) |

Note: This table is illustrative and does not represent actual experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful methods for establishing correlations between different nuclei, which is essential for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. For this compound, it would primarily confirm the coupling between the aromatic proton and any nearby protons (if present) and potentially long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This would be used to definitively assign the signals of the aromatic CH group and the methoxy group in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity around quaternary carbons (carbons with no attached protons), such as the carbons bearing the fluorine, nitrogen, and oxygen substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are close to each other, irrespective of whether they are coupled through bonds. This could provide information about the preferred conformation of the methoxy and amino groups relative to the aromatic ring.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The substituents on the aniline (B41778) ring can exhibit restricted rotation, leading to dynamic processes that can be studied by NMR spectroscopy at variable temperatures. For this compound, restricted rotation around the C-N bond and the C-O bond of the methoxy group could potentially be observed. At low temperatures, separate signals for different conformers might be resolved, while at higher temperatures, these signals would coalesce as the rate of interconversion increases. By analyzing the changes in the NMR line shape with temperature, it is possible to determine the energy barriers for these rotational processes.

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

Hypothetical FT-IR Peak Assignments for this compound

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| N-H stretching (amine) | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (methoxy) | 2850 - 2960 |

| C=C stretching (aromatic ring) | 1500 - 1600 |

| N-H bending (amine) | 1550 - 1650 |

| C-O stretching (aryl ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |

| C-F stretching | 1100 - 1400 |

Note: This table is illustrative and does not represent actual experimental data.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the vibrations of the aromatic ring and the C-F bonds. The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule. For instance, the symmetric stretching of the C-F bonds might be more prominent in the Raman spectrum than in the FT-IR spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for unequivocally determining the elemental formula of a molecule. For this compound, with a chemical formula of C₇H₆F₃NO, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error providing strong evidence for the proposed molecular formula.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆F₃NO |

| Molar Mass | 177.12 g/mol |

| Theoretical Exact Mass | 177.03995 Da |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound of interest is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a unique "fingerprint" of the molecule's structure.

Specific tandem mass spectrometry data for this compound is not widely published. However, the fragmentation of aromatic amines is a well-studied process. youtube.comyoutube.com For a molecule like this compound, fragmentation would likely involve the loss of the methoxy group (-OCH₃), the amino group (-NH₂), or cleavage of the aromatic ring. The presence of fluorine atoms would also influence the fragmentation pathways. The study of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss |

| 177 [M+H]⁺ | 162 | CH₃ |

| 177 [M+H]⁺ | 146 | OCH₃ |

| 177 [M+H]⁺ | 160 | NH₃ |

| 177 [M+H]⁺ | 149 | CO |

Note: This table represents hypothetical fragmentation patterns based on the general principles of mass spectrometry. Actual fragmentation would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.

A crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structures of related fluorinated anilines have been determined and can provide insights into the expected molecular geometry and packing. For example, the crystal structure of 2,3,4,5,6-Pentafluoroaniline has been reported. researchgate.net In this structure, the nitrogen atom of the amino group shows a slight pyramidal geometry. The crystal packing is influenced by N-H···F hydrogen bonds and interactions between fluorine atoms and the perfluorophenyl ring. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Fluorinated Aniline (2,3,4,5,6-Pentafluoroaniline)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | Cc | researchgate.net |

| a (Å) | 7.591 (2) | researchgate.net |

| b (Å) | 13.311 (2) | researchgate.net |

| c (Å) | 6.4023 (14) | researchgate.net |

| β (°) | 110.90 (2) | researchgate.net |

| Volume (ų) | 604.3 (2) | researchgate.net |

Note: This data is for 2,3,4,5,6-Pentafluoroaniline and is presented to illustrate the type of information obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used chromatographic methods.

HPLC is a versatile technique for the separation and purification of non-volatile and thermally labile compounds. For fluorinated anilines, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Method development would involve optimizing the mobile phase composition (e.g., methanol (B129727)/water or acetonitrile/water mixtures), pH, and column temperature to achieve the desired separation. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For aniline derivatives, a derivatization step may sometimes be necessary to improve their volatility and chromatographic behavior. researchgate.net A GC method has been developed for the separation and quantification of positional isomers of trifluoromethoxy aniline, demonstrating the utility of this technique for analyzing complex mixtures of related compounds. researchgate.net

Table 4: Exemplary Chromatographic Conditions for the Analysis of Trifluoromethoxy Aniline Isomers

| Parameter | GC Method for Isomer Separation |

| Column | AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness researchgate.net |

| Detector | Flame Ionization Detector (FID) researchgate.net |

| Pressure | 3.0 psi researchgate.net |

| Quantitation Limit | < 4 µg/mL researchgate.net |

| Detection Limit | < 0.8 µg/mL researchgate.net |

Note: These conditions were reported for the separation of trifluoromethoxy aniline isomers and serve as a starting point for developing a method for this compound.

Computational and Theoretical Investigations of 2,3,6 Trifluoro 4 Methoxyaniline

Reactivity Prediction and Mechanistic Insights

Solvent Effects and Implicit Solvation Models

In the absence of specific studies on 2,3,6-Trifluoro-4-methoxyaniline, a theoretical investigation of solvent effects would typically employ implicit solvation models, such as the Polarizable Continuum Model (PCM). These models are used to understand how the surrounding solvent medium influences the molecule's properties without explicitly modeling individual solvent molecules.

A computational study would calculate various properties of this compound, such as its dipole moment and electronic structure, in the gas phase and in a selection of solvents with varying polarities (e.g., heptane, chloroform, and water). The results would illustrate the extent of solute-solvent interactions. For instance, an increase in the calculated dipole moment with increasing solvent polarity would be expected, indicating a greater polarization of the molecule's electron density by the solvent.

Table 1: Hypothetical Data on Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.00 | Data not available |

| Heptane | 1.92 | Data not available |

| Chloroform | 4.81 | Data not available |

| Water | 78.39 | Data not available |

This table illustrates the type of data that would be generated from a computational study. The values are hypothetical due to the lack of specific research on this compound.

Conformational Analysis and Intramolecular Interactions

Hydrogen Bonding and Halogen Bonding Interactions

The structure of this compound suggests the potential for both intramolecular hydrogen and halogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as acceptors. Additionally, the fluorine atoms could potentially participate in halogen bonding, a non-covalent interaction involving a region of positive electrostatic potential on the halogen atom.

Computational studies on similar molecules, such as other fluorinated anilines, have shown the presence of intramolecular N-H···F hydrogen bonds. nih.gov A theoretical analysis of this compound would involve geometry optimization to identify stable conformers and analysis of the electron density using methods like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize these weak interactions. The presence of a bond critical point between the hydrogen of the amino group and a neighboring fluorine atom would provide evidence for an intramolecular hydrogen bond.

Rotational Barriers and Energetic Landscapes

The methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups in this compound can rotate around their bonds to the aromatic ring. A computational study would map the potential energy surface by systematically rotating these groups to determine the most stable conformations and the energy barriers between them. This is typically achieved by performing a series of constrained geometry optimizations.

The resulting energetic landscape would reveal the preferred orientation of the methoxy and amino groups relative to the fluorinated benzene (B151609) ring and quantify the energy required for their rotation. These rotational barriers are influenced by steric hindrance from the adjacent fluorine atoms and the intramolecular interactions discussed previously.

Table 2: Hypothetical Rotational Barriers for this compound

| Rotational Bond | Calculated Rotational Barrier (kcal/mol) |

| C-O (Methoxy group) | Data not available |

| C-N (Amino group) | Data not available |

This table presents a hypothetical outcome of a computational analysis of rotational barriers. Specific values are not available in the current literature.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental measurements to validate the theoretical model. For this compound, key spectroscopic parameters that could be predicted include NMR chemical shifts and vibrational frequencies (IR spectroscopy).

Density Functional Theory (DFT) calculations are commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions can aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can help in interpreting the features of an experimental IR spectrum, with specific peaks being assigned to particular vibrational modes of the molecule, such as the N-H stretching of the amino group or the C-F stretching modes.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - NH₂ | Data not available | Data not available |

| ¹³C NMR (δ, ppm) - C-N | Data not available | Data not available |

| IR Frequency (cm⁻¹) - N-H stretch | Data not available | Data not available |

This table is illustrative of how predicted spectroscopic data would be compared with experimental findings. No such comparative study for this compound has been found.

Applications of 2,3,6 Trifluoro 4 Methoxyaniline As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The primary amine functionality of 2,3,6-Trifluoro-4-methoxyaniline serves as a versatile handle for constructing nitrogen-containing heterocycles. Its unique substitution pattern offers a pathway to novel fluorinated analogues of established pharmacophores and other functional molecules.

Quinolines and Related Annulated Nitrogen Heterocycles

Quinolines are a prominent class of nitrogen heterocycles found in numerous natural products and synthetic compounds with significant biological activity. Classic methods for quinoline (B57606) synthesis, such as the Knorr and Combes syntheses, frequently utilize aniline (B41778) derivatives as key starting materials. For instance, the Knorr quinoline synthesis involves the reaction of an aniline with a β-ketoester. A general procedure involves heating an anisidine with a substituted ethyl acetoacetate, followed by acid-catalyzed cyclization to form the quinolin-2-one core. chemicalbook.com

While specific examples employing this compound are not extensively documented, its structural similarity to compounds like 3-Fluoro-4-methoxyaniline and p-anisidine (B42471) suggests its utility in these reactions. chemicalbook.comossila.com Its use would predictably lead to the formation of polyfluorinated quinoline derivatives, a class of compounds of interest in medicinal chemistry due to the known effects of fluorine on metabolic stability and receptor binding affinity. The reaction of this compound with a suitable 1,3-dicarbonyl compound would install a highly functionalized aromatic ring onto the quinoline core, providing a scaffold for further synthetic diversification. nih.govnih.gov

Pyrido- and Pyrimidine-Based Scaffolds

Pyrido[2,3-d]pyrimidines are fused heterocyclic systems that are considered privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. niscpr.res.in The synthesis of these structures often involves the condensation of a substituted aniline with a pre-functionalized pyrimidine (B1678525) or pyridine (B92270) ring. For example, the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) derivatives has been achieved through the reductive condensation of a cyanopyridopyrimidine with 3,4,5-trimethoxyaniline. nih.gov In other routes, an intermediate is formed by reacting a suitable precursor with 4-fluoro-2-methoxy-5-nitroaniline, which is later reduced and acylated to yield the target compounds. nih.gov

Given these precedents, this compound represents a valuable precursor for creating novel, heavily fluorinated pyrido- and pyrimidine-based structures. Its amine group can participate in nucleophilic substitution or condensation reactions, while the trifluoro-methoxy substitution pattern would impart unique electronic and pharmacological properties to the final heterocyclic system. One-pot, multi-component reactions are commonly used to efficiently generate libraries of these compounds, often involving the condensation of an aminouracil, an aldehyde, and malononitrile. niscpr.res.in The incorporation of this compound into such synthetic strategies could yield new chemical entities with potential applications in drug discovery.

β-Lactam and Piperazinone Ring Systems

The β-lactam ring is the core structural motif of one of the most important classes of antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a foundational method for constructing this four-membered ring. wikipedia.org The imine component is typically generated from the condensation of an aldehyde and an aniline. The stereochemical outcome of the cycloaddition can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Research has shown that anilines such as p-methoxyaniline are effective substrates for forming the required imines, which then react with ketenes to produce β-lactams. nih.gov The nucleophilic nitrogen of this compound is fully capable of forming an imine, which could then be used in a Staudinger reaction to produce novel β-lactams bearing a trifluoromethoxyphenyl substituent. Such compounds could exhibit unique biological activities or modified pharmacokinetic profiles. Transition metal-assisted Staudinger reactions have also emerged as a powerful tool for synthesizing these structures with controlled diastereoselectivity. rsc.org

Piperazinone rings are another important heterocyclic scaffold in medicinal chemistry. Synthetic routes to piperazines and their derivatives often involve the cyclization of N-substituted diamines or amino alcohols with electrophilic partners. organic-chemistry.org While direct synthesis from this compound is not prominently reported, its primary amine provides a reactive site for attachment to a molecular backbone that could subsequently be cyclized to form a piperazinone or related heterocycle.

Incorporation into Fluorinated Organic Materials Precursors

Fluorinated organic compounds are of immense interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and distinct electronic characteristics. e-bookshelf.de The introduction of fluorine atoms into organic molecules can significantly alter their physical properties, such as lipophilicity and conformational preference. beilstein-journals.org Polyfluorinated aromatic compounds serve as essential building blocks for polymers, liquid crystals, and other advanced materials. ekb.eg

As a polyfluorinated aniline, this compound is a candidate precursor for specialized fluorinated materials. The amine group allows it to be polymerized, for example, into polyanilines or incorporated as a side chain in other polymers. The resulting materials would possess the combined properties of the polymer backbone and the unique electronic and physical characteristics imparted by the trifluoro-methoxy-phenyl moiety. Such polymers could have applications in electronics, as dielectric materials, or as hydrophobic coatings.

Role in the Synthesis of Specialized Organic Reagents and Ligands

The development of catalysts for organic synthesis is a field of continuous innovation, with ligand design playing a central role in determining the efficacy and selectivity of a metal catalyst. Anilines are common starting materials for a wide variety of ligands used in transition metal catalysis. The electronic properties of the ligand, which are tuned by substituents on the aromatic rings, are critical for modulating the reactivity of the metal center.

This compound, with its combination of three strongly electron-withdrawing fluorine atoms and an electron-donating methoxy (B1213986) group, offers a unique electronic profile. It can be converted into phosphine- or nitrogen-based ligands where this substitution pattern can fine-tune the catalytic activity. For instance, hindered anilines like 2,4,6-tris(trifluoromethyl)aniline (B44841) have been targeted as modular components for ligand synthesis. researchgate.net Similarly, this compound could be used to construct ligands for various cross-coupling reactions or other catalytic transformations. For example, Co(II) metal-organic frameworks (MOFs) have been prepared using ligands such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine, demonstrating how nitrogen-containing heterocycles derived from such building blocks can be used in materials with catalytic applications. rsc.org

Development of Derivatized Compounds with Tuned Electronic Properties

The modification of a molecule's electronic properties through the strategic placement of functional groups is a cornerstone of modern medicinal chemistry and materials science. Fluorine is particularly effective in this regard due to its high electronegativity. d-nb.info The presence of three fluorine atoms on the aniline ring of this compound makes the aromatic system relatively electron-deficient, which in turn influences the basicity and nucleophilicity of the amine group. The 4-methoxy group provides an opposing, electron-donating effect.

This electronic balance can be exploited in the design of new molecules. Derivatization of the amine group—for instance, through acylation, alkylation, or sulfonylation—would yield a family of compounds where the electronic nature of the trifluoromethoxyphenyl group can influence the properties of the entire molecule. ekb.eg In medicinal chemistry, this modulation can affect drug-receptor interactions, membrane permeability, and metabolic stability. In materials science, it can be used to tune the band gap, conductivity, and optical properties of organic semiconductors or dyes. The synthesis of monofluoromethylated nitrogen heterocycles is one area where the introduction of fluorine has been shown to dramatically alter physical properties like melting points. d-nb.info

Future Research Directions and Outlook for 2,3,6 Trifluoro 4 Methoxyaniline Chemistry

Exploration of Novel Catalytic Transformations

The reactivity of the aromatic core and the amino group in 2,3,6-Trifluoro-4-methoxyaniline offers a rich landscape for the exploration of novel catalytic transformations. Future research will likely focus on developing new methods for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, as well as the selective functionalization of the polyfluoroaromatic ring.

Transition metal catalysis is a powerful tool for C-N bond formation, and its application to complex amines like this compound is a promising area of investigation. numberanalytics.com Catalysts based on palladium, copper, and nickel have been extensively used for such reactions. numberanalytics.commit.edu Future work could explore the use of advanced ligand systems to facilitate the coupling of this compound with a variety of partners, including aryl halides, triflates, and other electrophiles. The development of air-stable nickel precatalysts, for instance, could offer a more practical and versatile approach for the amination of challenging aryl electrophiles using this fluorinated aniline (B41778). mit.edu

Furthermore, the inherent reactivity of the polyfluoroaromatic ring towards nucleophilic aromatic substitution (SNAr) opens up possibilities for catalyst-free modifications. nih.govresearchgate.net However, research into catalytic methods to control the regioselectivity of these substitutions, particularly at the remaining C-H position, would be highly valuable. This could involve directed C-H activation strategies, where a directing group ortho to the target C-H bond facilitates its selective functionalization.

A summary of potential catalytic transformations is presented in Table 1.

Table 1: Potential Novel Catalytic Transformations for this compound

| Transformation | Catalyst System (Hypothetical) | Potential Products | Research Focus |

| Buchwald-Hartwig Amination | Palladium or Nickel with specialized phosphine (B1218219) ligands | N-Aryl derivatives of this compound | Broadening substrate scope, improving catalyst turnover and stability. mit.edu |

| Ullmann Condensation | Copper with N,N-chelating ligands | N-Aryl and N-heteroaryl derivatives | Milder reaction conditions, use of more accessible coupling partners. numberanalytics.com |

| C-H Arylation/Alkenylation | Rhodium or Ruthenium with directing groups | C5-functionalized derivatives | Overcoming the challenge of selective C-H activation in a highly fluorinated system. |

| Directed ortho-Fluorination | Palladium with a fluoride (B91410) source | 2,3,5,6-Tetrafluoro-4-methoxyaniline derivatives | Accessing even more highly fluorinated aniline building blocks. |

| Photoinduced Difluoroalkylation | Organic dyes (e.g., Eosin Y) | N-difluoroalkylated derivatives | Exploring metal-free, visible-light-mediated transformations. acs.org |

Advancements in Sustainable Synthesis and Process Chemistry

The development of environmentally benign and efficient synthetic routes to this compound and its derivatives is a critical area for future research. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, will guide these efforts. acs.orgslideshare.netijtsrd.com

One promising avenue is the exploration of chemoenzymatic synthesis. acs.orgrsc.orgnih.govnih.gov For instance, the reduction of a corresponding nitroaromatic precursor could be achieved using immobilized nitroreductase enzymes. acs.orgnih.govnih.gov This biocatalytic approach offers high chemoselectivity and avoids the need for high-pressure hydrogenation and precious metal catalysts. acs.orgnih.govnih.gov The development of continuous flow processes incorporating these immobilized enzymes could lead to highly efficient and sustainable manufacturing of fluorinated anilines. nih.govnih.gov

Another area of focus will be the use of greener solvents and reaction media. The replacement of conventional volatile organic compounds with water, ionic liquids, or supercritical fluids is a key goal. acs.org For example, the synthesis of aniline-based indolylmethanes has been demonstrated in an aqueous medium using a recyclable Brønsted acidic ionic liquid catalyst. acs.org

The table below outlines potential sustainable approaches for the synthesis of this compound.

Table 2: Potential Sustainable Synthesis and Process Chemistry Advancements

| Approach | Key Features | Potential Advantages |

| Chemoenzymatic Nitro-Reduction | Use of immobilized nitroreductases. acs.orgnih.govnih.gov | High chemoselectivity, mild reaction conditions, avoidance of heavy metals. acs.orgnih.govnih.gov |

| Flow Chemistry | Continuous processing with immobilized catalysts or reagents. | Improved efficiency, safety, and scalability. nih.govnih.gov |

| Green Solvents | Utilization of water, ionic liquids, or supercritical CO2. acs.org | Reduced environmental impact, potential for catalyst recycling. acs.org |

| Catalyst-Free Reactions | Leveraging inherent reactivity (e.g., SNAr). nih.govresearchgate.net | Simplified procedures, reduced cost and waste. |

| Mechanochemistry | Solvent-free or low-solvent reactions in a ball mill. lboro.ac.uk | Reduced solvent use, potential for novel reactivity. lboro.ac.uk |

Deepening Mechanistic Understanding through Integrated Computational and Experimental Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. The integration of computational chemistry with experimental studies provides a powerful synergistic approach to achieve this. nih.govnih.govnih.govrsc.orgfu-berlin.de

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries and energies, and elucidate the role of catalysts and substituents. nih.govrsc.org For example, computational studies can help to understand the regioselectivity of nucleophilic aromatic substitution on the polyfluoroarene ring, which is influenced by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) and amino groups. nih.govresearchgate.net The mechanism of C-F bond activation by metal complexes can also be investigated, providing insights into the design of more efficient catalysts. nih.govrsc.org

Experimentally, kinetic studies, isotopic labeling, and the characterization of reaction intermediates can provide crucial data to validate and refine computational models. Techniques like in-situ spectroscopy can be used to monitor reaction progress and identify transient species. The combination of these approaches will lead to a more complete picture of the chemical behavior of this compound.

Table 3: Integrated Computational and Experimental Approaches for Mechanistic Studies

| Research Area | Computational Method | Experimental Technique | Expected Insights |

| SNAr Reactivity | DFT calculations of reaction energy profiles. researchgate.net | Kinetic isotope effect studies, trapping of intermediates. nih.gov | Understanding regioselectivity and the potential for concerted mechanisms. nih.gov |

| Catalytic C-N Coupling | Modeling of catalytic cycles (oxidative addition, reductive elimination). numberanalytics.com | In-situ NMR and IR spectroscopy, catalyst poisoning studies. | Elucidating the role of ligands and identifying rate-limiting steps. |

| C-H Activation | Calculation of C-H bond dissociation energies and activation barriers. | Competition experiments, deuterium (B1214612) labeling studies. | Predicting and controlling the site of C-H functionalization. |

| Conformational Analysis | Molecular mechanics and DFT calculations. nih.gov | X-ray crystallography, NMR spectroscopy (NOE). | Understanding the influence of conformation on reactivity and properties. |

Discovery of Unforeseen Applications in Materials Science and Chemical Innovation

The unique electronic properties conferred by the trifluoro- and methoxy-substituents make this compound a promising building block for the synthesis of novel materials with unforeseen applications. mdpi.com The high fluorine content can impart properties such as low surface energy, thermal stability, and chemical resistance. mdpi.com

One area of exploration is the development of novel fluorinated polymers. mdpi.comclarkson.eduresearchgate.netnih.gov Polymerization of this compound or its derivatives could lead to materials with interesting liquid crystalline properties, which are valuable in applications such as optical films and displays. clarkson.eduresearchgate.net The resulting polymers could also find use as high-performance coatings, membranes, or dielectrics. The modification of aniline monomers with different substituents has been shown to alter the morphology and properties of the resulting polymers. rsc.org

Furthermore, the electron-rich nature of the aniline nitrogen, combined with the electron-deficient aromatic ring, makes this molecule a candidate for the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific substitution pattern could lead to favorable molecular packing and electronic coupling in the solid state.

The potential for this compound to act as a precursor to new agrochemicals or pharmaceuticals also warrants investigation, although this falls outside the direct scope of materials science. The introduction of the trifluoromethoxy group, for example, is a common strategy in drug discovery. slideshare.net

Table 4: Potential Unforeseen Applications of this compound Derivatives

| Application Area | Material Type | Key Properties Conferred by the Fluoro-Methoxy-Aniline Moiety |

| Advanced Coatings | Fluorinated polyanilines or polyimides. | Low surface energy, hydrophobicity, chemical resistance, thermal stability. mdpi.com |

| Optical Films | Liquid crystalline polymers. clarkson.eduresearchgate.net | Anisotropic optical properties, birefringence. |

| Organic Electronics | Small molecules or polymers for OLEDs/OPVs. | Tunable HOMO/LUMO levels, charge transport properties. |

| Membranes | Cross-linked fluorinated polymers. | Gas separation, selective permeability. |

| Sensors | Functionalized polymers. rsc.org | Changes in optical or electrical properties upon analyte binding. |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,3,6-Trifluoro-4-methoxyaniline, and how can reaction conditions be optimized for high purity?

- Answer : Synthesis typically involves multi-step reactions such as nucleophilic aromatic substitution and coupling reactions. For example, fluorination of methoxy-substituted aniline precursors under controlled temperatures (e.g., 60–80°C) ensures regioselectivity . Reaction optimization includes:

Adjusting stoichiometry of fluorinating agents (e.g., KF or HF-pyridine).

Monitoring reaction progress via HPLC to track intermediate formation .

Purification via column chromatography or recrystallization to achieve >95% purity.

- Key Parameters : Temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for coupling reactions) significantly influence yield .

Q. How can the chemical structure and purity of this compound be validated?

- Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : NMR confirms fluorine substitution patterns; NMR identifies methoxy and amine protons .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFNO) .

- HPLC : Quantifies purity and detects side products like dehalogenated derivatives .

Q. What role do fluorine substituents play in the compound’s physicochemical properties?

- Answer : Fluorine atoms increase electronegativity, enhancing:

- Lipophilicity : Improves membrane permeability in biological assays (logP ~1.8) .

- Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .

- Electronic Effects : Withdrawing groups direct electrophilic substitution to specific positions (e.g., para to methoxy) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in fluorinated aniline reactivity across studies?

- Answer : Discrepancies often arise from:

Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates differently than non-polar solvents .

Trace Impurities : Residual catalysts (e.g., Pd) can alter reaction pathways.

- Resolution Strategy : Replicate studies under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) and use advanced analytics (e.g., X-ray crystallography) to confirm product identity .

Q. What advanced techniques are used to study this compound’s interactions with biological targets?

- Answer :

- Molecular Docking : Predicts binding modes with enzymes (e.g., cytochrome P450) by simulating fluorine’s steric/electronic effects .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters .

- Fluorescence Quenching Assays : Monitors interactions with DNA or proteins via fluorophore-labeled analogs .

Q. How can reaction selectivity be improved for derivatives of this compound?

- Answer :

- Protecting Groups : Temporarily block the amine group during halogenation to prevent side reactions .

- Catalytic Systems : Use Pd/ligand complexes for Suzuki-Miyaura coupling to enhance cross-coupling efficiency .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, pH) to maximize desired product ratios .

Q. What computational models predict the stability of this compound under varying pH and temperature conditions?

- Answer :

- DFT Calculations : Simulate degradation pathways (e.g., hydrolysis of methoxy groups) under acidic/basic conditions .

- QSAR Models : Correlate substituent positions with stability using Hammett constants (σ for fluorine: +0.34) .

Q. How does the compound’s stability in solution impact long-term storage for biological assays?

- Answer :

- Stability Studies : Store in amber vials at -20°C under argon to prevent oxidation.

- Degradation Markers : Monitor via LC-MS for by-products like quinones (m/z shifts ~+16) .

Q. What strategies are used to predict biological activity based on structural analogs of this compound?

- Answer :

- Pharmacophore Mapping : Compare with fluorinated anilines like 4-Amino-2,3,5,6-tetrafluorophenol, which show enzyme inhibition (IC ~10 µM) .

- SAR Analysis : Vary substituents (e.g., replacing methoxy with ethoxy) to assess activity trends .

Methodological Notes

- Key References : Synthesis protocols , analytical validation , and computational modeling are prioritized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.